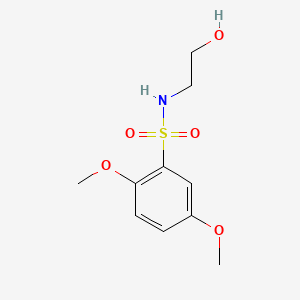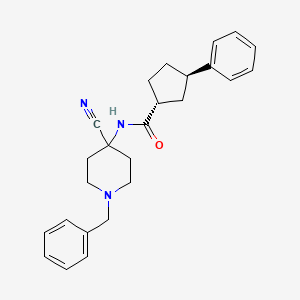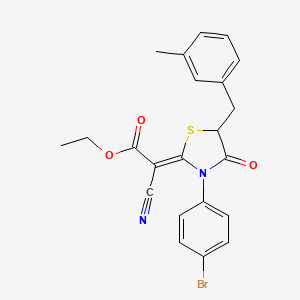
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide, also known as MN-64, is a novel compound that has been the subject of scientific research due to its potential as a therapeutic agent.
Applications De Recherche Scientifique
Ligand Design and Coordination Chemistry
One area of application for compounds similar to N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide is in the design of multidentate ligands for coordination chemistry. These ligands, containing pyrazolyl–pyridine units linked to aromatic spacers, have been prepared and analyzed for their potential to act as tetra-, penta-, or hexadentate ligands depending on the structure. The X-ray crystal structures of these ligands show promising coordination properties that could be applied in various fields, including catalysis and material science (Bell, McCleverty, & Ward, 2003).
Polymer Light-Emitting Diodes (PLEDs)
Another application of structurally related compounds is in the synthesis and utilization of novel heteroleptic iridium(III) complexes. These complexes, featuring pyrazolyl-pyridine derivatives, have been used as phosphorescent dopants in polymer light-emitting diodes (PLEDs). The study demonstrated that these complexes contribute to high thermal stability and impressive electroluminescence performance, offering pathways for the development of efficient and durable PLEDs (Tang et al., 2014).
Molecular Magnets
Compounds with pyrazolyl and pyridyl motifs have been synthesized and investigated for their magnetic properties, leading to the creation of tetranuclear square grid structures. These structures exhibit interesting magnetic behaviors, such as intramolecular ferromagnetic or antiferromagnetic exchange interactions, which are essential for developing molecular magnets and understanding magnetic coupling mechanisms (Mandal et al., 2011).
Anticancer Agents
Research into compounds incorporating pyrazolyl-pyridine frameworks has also extended into the biomedical field, particularly in the search for new anticancer agents. Novel pyrazole derivatives have been synthesized and tested for their anticancer activities, with several compounds showing promising results against various cancer cell lines. This highlights the potential of such compounds in the development of new chemotherapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Propriétés
IUPAC Name |
N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-16-15-21(18-9-11-23-12-10-18)25-26(16)14-13-24-22(27)20-8-4-6-17-5-2-3-7-19(17)20/h2-12,15H,13-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUMJHFFLZZLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

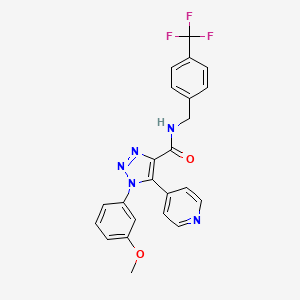
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-fluorobenzamide](/img/structure/B2533940.png)
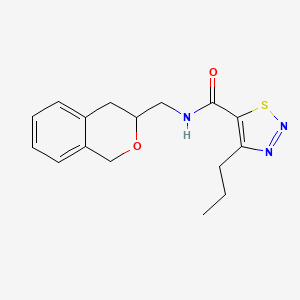
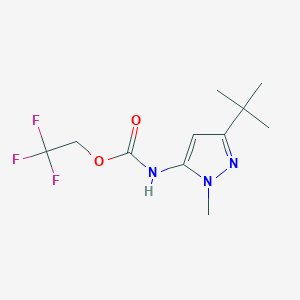
![5-(4-chlorophenyl)-2-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2533944.png)
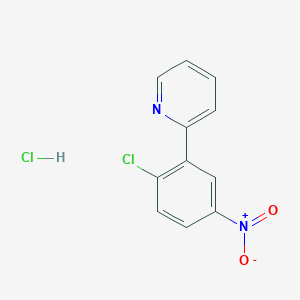
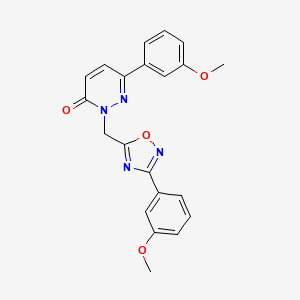
![1-[4-(tert-butyl)benzyl]-4-nitro-1H-imidazole](/img/structure/B2533950.png)
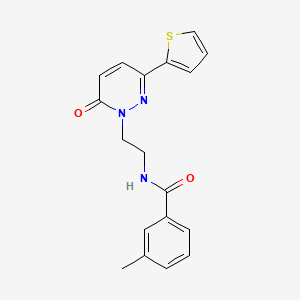
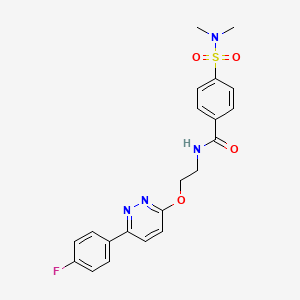
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2533955.png)
